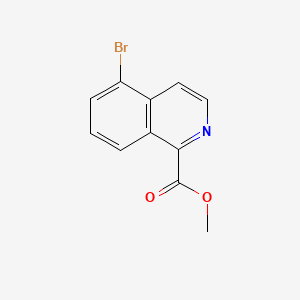![molecular formula C12H13BrN2O B572546 7-(3-ブロモフェニル)-5,8-ジアザスピロ[3.4]オクタン-6-オン CAS No. 1272755-87-9](/img/structure/B572546.png)
7-(3-ブロモフェニル)-5,8-ジアザスピロ[3.4]オクタン-6-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is a spirocyclic compound that features a unique structural motif. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a sigma-1 receptor antagonist . The sigma-1 receptor is a promising drug target for pain management and other neurological disorders.
科学的研究の応用
7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one has several scientific research applications:
Medicinal Chemistry: It is studied as a potential sigma-1 receptor antagonist, which can enhance the analgesic effect of opioids and prevent opioid tolerance.
Neuroscience: The compound’s interaction with sigma-1 receptors makes it a candidate for research in neurological disorders.
Pharmacology: Its potential to modulate pain pathways and other biological processes is of interest in pharmacological studies.
作用機序
Target of Action
The primary target of 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is the Sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the mitochondrion-associated endoplasmic reticulum membrane . It is considered a promising drug target for pain management .
Mode of Action
7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one acts as a potent antagonist of the σ1R . It binds to the σ1R, inhibiting its activity and thereby modulating the function of the receptor .
Biochemical Pathways
Σ1r antagonists are known to enhance the analgesic effect of mu opioid receptor (mor) agonists without amplifying the adverse effects . This suggests that the compound may interact with the opioid signaling pathway.
Result of Action
The compound significantly enhances the antinociceptive effect of morphine and rescues morphine-induced analgesic tolerance . This suggests that it could have potential therapeutic applications in pain management and the prevention of opioid tolerance .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Bromophenyl)-5,8-diazaspiro[3One common synthetic route includes the cyclization of a suitable precursor under basic conditions, followed by bromination to introduce the bromophenyl moiety .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and purity, as well as the development of efficient purification techniques.
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can undergo nucleophilic substitution reactions.
Cyclization Reactions: The spirocyclic core can be formed through cyclization reactions involving suitable precursors.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Cyclization: Basic conditions, such as the use of sodium hydroxide or potassium carbonate, are often employed.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
類似化合物との比較
2,6-Diazaspiro[3.4]octan-7-one Derivatives: These compounds share the spirocyclic core and have been studied for their sigma-1 receptor antagonistic properties.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: These compounds also act as sigma-1 receptor antagonists and have similar biological activities.
Uniqueness: 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is unique due to the presence of the bromophenyl group, which can influence its binding affinity and selectivity for the sigma-1 receptor. This structural feature may enhance its biological activity and therapeutic potential compared to other similar compounds.
特性
IUPAC Name |
6-(3-bromophenyl)-5,8-diazaspiro[3.4]octan-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-9-4-1-3-8(7-9)10-11(16)15-12(14-10)5-2-6-12/h1,3-4,7,10,14H,2,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSRQZQNXLVVJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-87-9 |
Source


|
| Record name | 5,8-Diazaspiro[3.4]octan-6-one, 7-(3-bromophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572465.png)
![tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B572466.png)



![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B572472.png)







